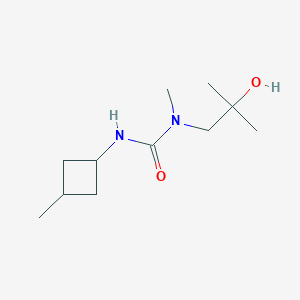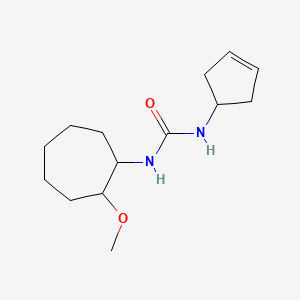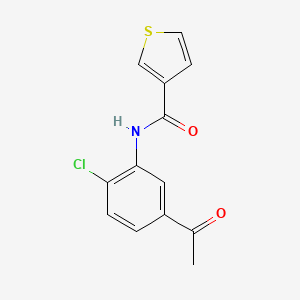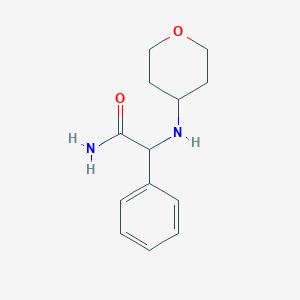
1-Benzothiophen-5-yl(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzothiophen-5-yl(piperidin-1-yl)methanone, also known as BPMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BPMP belongs to the class of compounds known as arylalkylamines, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic properties. It has also been found to inhibit the reuptake of serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has also been found to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has several advantages for lab experiments, including its high potency and selectivity for dopamine and serotonin receptors. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-Benzothiophen-5-yl(piperidin-1-yl)methanone. One area of focus is the development of more efficient synthesis methods for 1-Benzothiophen-5-yl(piperidin-1-yl)methanone. Another area of research is the exploration of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-Benzothiophen-5-yl(piperidin-1-yl)methanone and its potential side effects.
Métodos De Síntesis
1-Benzothiophen-5-yl(piperidin-1-yl)methanone can be synthesized by a multi-step process that involves the reaction of 1-benzothiophene with piperidine, followed by the addition of a methanone group. The final product is obtained through a purification process that involves recrystallization. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone can also be synthesized through other methods, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Aplicaciones Científicas De Investigación
1-Benzothiophen-5-yl(piperidin-1-yl)methanone has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipsychotic properties. It has been studied as a potential treatment for various diseases, such as Parkinson's disease, schizophrenia, and chronic pain. 1-Benzothiophen-5-yl(piperidin-1-yl)methanone has also been found to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
1-benzothiophen-5-yl(piperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-7-2-1-3-8-15)12-4-5-13-11(10-12)6-9-17-13/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKILHVZGDCNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzothiophen-5-yl(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-[4-Chloro-2-[(4,5-dimethyl-1,3-oxazol-2-yl)methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7630451.png)

![[1-(Cyclopropylmethyl)piperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7630464.png)

![N,2-dimethyl-6-[(5-methyl-1,3-oxazol-2-yl)methylamino]benzamide](/img/structure/B7630473.png)


![1,1-Bis(furan-2-ylmethyl)-3-(7-oxabicyclo[2.2.1]heptan-2-yl)urea](/img/structure/B7630497.png)





![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)